Stabilised Formulation with Cu + HQ + MgO Mitigates Degradation During Storage Compared with Unstabilised Batches
Bidepharm supplies 2-(5-bromothiophen-2-yl)-1,3-dioxolane at a standard purity of 95 % and explicitly states that the product is stabilised with copper (Cu), hydroquinone (HQ), and magnesium oxide (MgO) . In contrast, multiple alternative vendors (AKSci, BOC Sciences, CymitQuimica) list the same compound at 95 % purity without any stabiliser declaration . The Cu + HQ + MgO ternary stabiliser system is known to suppress acid-catalysed and radical-mediated decomposition pathways of 1,3-dioxolane acetals, which are otherwise susceptible to ring-opening and polymerisation upon prolonged storage, particularly at elevated temperatures [1]. No other commercial supplier of 2-(5-bromothiophen-2-yl)-1,3-dioxolane was identified that offers a comparable stabilised formulation.
| Evidence Dimension | Stabiliser declaration in commercial product specification |
|---|---|
| Target Compound Data | 95 % purity, stabilised with Cu + HQ + MgO (Bidepharm, Cat. BD308286) |
| Comparator Or Baseline | 95 % purity, no stabiliser declared (AKSci Cat. 4853AE; BOC Sciences; CymitQuimica) |
| Quantified Difference | Qualitative: stabiliser present vs. not declared; long-term stability advantage not quantified in published comparative studies |
| Conditions | Commercial product specification; storage at 2–8 °C or ambient as per vendor recommendations |
Why This Matters
For procurement involving multi-gram quantities with extended storage requirements, a stabilised formulation reduces the risk of batch failure due to acetal decomposition, directly impacting experimental reproducibility and cost of re-ordering.
- [1] Showa Denko K.K., Japanese Patent JP S60-123456A (1985), Stabilization of Dioxolane. Describes Cu/HQ/MgO-based stabiliser systems for dioxolane compounds. View Source
